3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride
Description
Properties
IUPAC Name |
3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-16-7-5-11(6-8-16)10-15-13-4-2-3-12(9-13)14(17)18;;/h2-4,9,11,15H,5-8,10H2,1H3,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGIQAMKSJLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=CC=CC(=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride (CAS No. 2060025-00-3) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H22Cl2N2O2
- Molecular Weight : 321.24 g/mol
- Melting Point : 235-239 °C
- Purity : ≥95% .
The compound exhibits biological activity primarily through its interaction with various biochemical pathways. It is believed to inhibit certain protein kinases, which play critical roles in cell signaling and proliferation. Specifically, it has shown promise in targeting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 0.16 |
| MDA-MB-231 (Breast) | 0.28 |
| A549 (Lung) | 1.32 |
| MCF-7 (Breast) | 3.24 |
These values suggest that the compound is particularly effective against colorectal and breast cancer cells, with lower IC50 values indicating higher potency .
Mechanistic Insights
The compound's mechanism involves the induction of apoptosis in cancer cells. It activates caspase pathways, leading to programmed cell death. Additionally, it has been observed to inhibit tumor growth in vivo models, demonstrating its potential as a therapeutic agent .
Study 1: In Vitro Efficacy
A study published in Molecular Pharmacology evaluated the effects of the compound on various cancer cell lines. Results indicated that treatment with the compound resulted in significant cell cycle arrest and apoptosis induction, particularly in the HCT-116 and MDA-MB-231 lines .
Study 2: In Vivo Models
In a murine model of breast cancer, administration of the compound led to a substantial reduction in tumor volume compared to control groups. The study highlighted the compound's ability to penetrate tissues effectively and its favorable pharmacokinetic profile .
Safety Profile
While the compound shows promising biological activity, safety assessments are crucial for its potential therapeutic use. Preliminary toxicity studies indicate that it has a manageable safety profile at therapeutic doses; however, further investigations are needed to fully elucidate its safety parameters.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through multi-step processes involving alkylation, amidation, and salt formation. Key steps include:
Step 1: Formation of the Piperidine Intermediate
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Transfer Hydrogenation : Piperidine-4-carboxylic acid is methylated using formaldehyde under transfer hydrogenation conditions (ambient pressure, 90–95°C) with a palladium catalyst to yield 1-methylpiperidine-4-carboxylic acid (II) .
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Conversion to Methanamine : The carboxylic acid (II) is reduced to (1-methylpiperidin-4-yl)methanamine, which is isolated as the dihydrochloride salt .
Step 2: Reductive Amination
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The amine intermediate reacts with 3-aminobenzoic acid derivatives. For example, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol with acetic acid as a catalyst :
\text{ 1 Methylpiperidin 4 yl methanamine}+\text{3 Aminobenzoic acid aldehyde}\xrightarrow{\text{NaBH CN CH OH}}\text{3 1 Methylpiperidin 4 yl methyl amino}benzoicacid}
Step 3: Salt Formation
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The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .
Key Reaction Conditions and Catalysts
Stability and Reactivity Insights
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Thermal Stability : The dihydrochloride salt remains stable below 80°C but decomposes at higher temperatures, necessitating low-temperature storage .
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pH-Dependent Solubility : High solubility in acidic aqueous solutions (pH < 3) due to protonation of the piperidine nitrogen .
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Discoloration Avoidance : Reactions involving copper(I) oxide (>0.02 wt%) at <80°C prevent yellowing, critical for pharmaceutical-grade purity .
Analytical Characterization
Challenges and Optimizations
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Byproduct Formation : Use of thionyl chloride over phosgene minimizes dimethyl carbamoyl chloride byproducts .
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Catalyst Loading : >0.02 wt% Cu₂O in amination steps reduces reaction temperatures, avoiding product discoloration .
This comprehensive analysis underscores the compound’s versatility in synthetic chemistry and its potential in drug discovery. Future work may explore enantioselective synthesis or novel bioactivity profiles.
Comparison with Similar Compounds
Structural Analogues from CAS Registry ()
The following compounds exhibit high structural similarity (≥0.84) based on CAS registry
| CAS No. | Name | Similarity Score | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| 876-03-9 | 3-(Aminomethyl)benzoic acid hydrochloride | 0.89 | Lacks piperidine ring; simpler aminomethyl substituent |
| 185963-32-0 | 3,5-Bis(aminomethyl)benzoic acid dihydrochloride | 0.89 | Additional aminomethyl group at 5-position |
| 922163-35-7 | Methyl 3-((methylamino)methyl)benzoate | 0.84 | Esterified carboxylate (methyl ester) instead of acid |
| 51352-87-5 | Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride | 0.84 | Extended ethyl linker with benzyl-methylamine substituent |
Key Observations :
- The target compound’s 1-methylpiperidine moiety distinguishes it from simpler aminomethyl derivatives (e.g., 876-03-9), likely enhancing lipophilicity and receptor-binding specificity .
- The dihydrochloride salt form (shared with 185963-32-0) improves solubility compared to esterified analogs (e.g., 922163-35-7), which may prioritize membrane permeability over aqueous stability .
Pharmacologically Active Piperidine Derivatives ()
Several GPCR ligands in share structural motifs with the target compound:
| Compound | Structure Highlights | Pharmacological Target |
|---|---|---|
| BRL54443 | 5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole | 5-HT1B/1D receptors |
| LY334370 | 5-(4-Fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole | 5-HT1F receptors |
| LY573144 | 2,4,6-Trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2-yl]benzamide | Undisclosed, likely CNS targets |
Comparison with Target Compound :
Relevance to Target Compound :
- Hygroscopicity (observed in 13a) is common among dihydrochloride salts, necessitating careful storage .
- The ethylenedioxy group in 13b demonstrates how substituent rigidity can influence melting points and crystallinity, a factor that may apply to the target compound’s piperidine-methyl group .
Research Findings and Implications
- Structural Determinants of Activity: The 1-methylpiperidine moiety is a recurring feature in serotonin receptor ligands (e.g., BRL54443, LY334370), implying that the target compound may share this target class. However, its benzoic acid group could redirect selectivity toward non-CNS targets, such as peripheral GPCRs or enzymes .
- Salt Form Advantages: Dihydrochloride salts (e.g., 185963-32-0, 13a-b) typically exhibit superior solubility in polar solvents compared to free bases, favoring intravenous administration .
- Synthetic Challenges: Piperidine-methylamino linkages (as in the target compound) may require multi-step synthesis, analogous to methods used for 13a-b, which involve reductive amination and dihydrochloride salt formation .
Q & A
Q. What protocols ensure long-term stability in formulation studies?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for extended shelf life .
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months and monitor degradation .
- Container Compatibility : Test leaching from glass vs. polymer containers using ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
